4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate
CAS No.: 75754-25-5
Cat. No.: VC15594975
Molecular Formula: C6H9ClO4S
Molecular Weight: 212.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75754-25-5 |
|---|---|
| Molecular Formula | C6H9ClO4S |
| Molecular Weight | 212.65 g/mol |
| IUPAC Name | (4-chloro-1,1-dioxothiolan-3-yl) acetate |
| Standard InChI | InChI=1S/C6H9ClO4S/c1-4(8)11-6-3-12(9,10)2-5(6)7/h5-6H,2-3H2,1H3 |
| Standard InChI Key | RTTWIOWKOBUYCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CS(=O)(=O)CC1Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound consists of a tetrahydrothiophene ring (a five-membered sulfur-containing heterocycle) oxidized to a 1,1-dioxide (sulfone) system. Key substituents include:
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A chlorine atom at the C4 position.
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An acetoxy group () at the C3 position.
The planar sulfone group introduces electron-withdrawing effects, influencing reactivity and stability .
Stereochemical and Spectroscopic Data
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Predicted Collision Cross Section (CCS): Ranges from 140.5–150.6 Ų across adducts (e.g., [M+H]⁺: 141.2 Ų) .
Table 1: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.99829 | 141.2 |
| [M+Na]⁺ | 234.98023 | 150.6 |
| [M-H]⁻ | 210.98373 | 140.5 |
Synthesis and Preparation
General Synthetic Strategy
While explicit protocols for this compound are scarce, analogous routes suggest a multi-step process:
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Oxidation: Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (sulfolane) using hydrogen peroxide or ozone.
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Chlorination: Electrophilic chlorination at C4 using reagents like or .
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Acetylation: Esterification of the C3 hydroxyl group with acetyl chloride or acetic anhydride under basic conditions .
Optimization Challenges
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Regioselectivity: Ensuring chlorination at C4 requires careful control of reaction temperature and solvent polarity.
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Yield: Reported yields for similar sulfolane derivatives range from 50–80%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Physicochemical Properties
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks for sulfone (1300–1150 cm⁻¹), ester carbonyl (1740 cm⁻¹), and C-Cl (550–750 cm⁻¹) .
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NMR: NMR would show signals for the acetate methyl group (2.1–2.3 ppm) and sulfolane protons (3.0–4.0 ppm) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C4 chlorine is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization. For example, reaction with morpholine could yield analogs similar to Timolol impurities .
Ester Hydrolysis
The acetoxy group undergoes alkaline hydrolysis to form the corresponding alcohol, a potential intermediate for further functionalization.
Sulfone Stability
The sulfone moiety resists reduction under mild conditions but may decompose at elevated temperatures (>200°C) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
Material Science
Sulfolane derivatives are explored as polar aprotic solvents in battery electrolytes, though this compound’s acetate group may limit thermal stability.
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, and kinase-modulating activities in vitro.
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Computational Modeling: Dock the compound into targets like MurD ligase or GIRK channels to predict binding modes .
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Process Optimization: Develop scalable synthetic routes using flow chemistry or biocatalysis.
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